(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine is a chemical compound with the molecular formula C₈H₁₅N₃O and a molecular weight of 169.22 g/mol . This compound is characterized by the presence of an imidazole ring and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine typically involves the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 1H-imidazole-2-methanol with 1-methoxypropan-2-ylamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The amine group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-2-ylmethyl)amine
- (1H-Imidazol-2-ylmethyl)(1-ethoxypropan-2-yl)amine
- (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine
Uniqueness
(1H-Imidazol-2-ylmethyl)(1-methoxypropan-2-yl)amine is unique due to its specific combination of an imidazole ring and a methoxypropan-2-yl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-7(6-12-2)11-5-8-9-3-4-10-8/h3-4,7,11H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
UPURQQZZGDTHDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.